molecular formula C24H18N4 B12928823 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine

9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine

Katalognummer: B12928823
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: WCYUTBFLMCKXLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine is an organic compound belonging to the carbazole family. Carbazoles are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound features two carbazole units connected through a central nitrogen atom, forming a bicarbazole structure. Its unique molecular configuration endows it with distinct chemical and physical properties, making it a subject of interest in materials science and organic electronics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine typically involves the coupling of two carbazole units. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of carbazole boronic acid and a halogenated carbazole derivative under specific conditions, such as the presence of a palladium catalyst, a base like potassium carbonate, and a solvent like tetrahydrofuran .

Industrial Production Methods: Industrial production of 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted carbazole compounds .

Wissenschaftliche Forschungsanwendungen

9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine exerts its effects is primarily related to its electronic properties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In OLEDs, it functions as a hole-transport material, enhancing the efficiency of light emission by facilitating the movement of charge carriers. The molecular targets and pathways involved include interactions with other organic molecules and the formation of exciplexes, which are crucial for its optoelectronic applications .

Vergleich Mit ähnlichen Verbindungen

  • 9-Phenyl-9H,9’H-[3,3’]bicarbazole
  • 9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole
  • 3,3’-Dimethyl-9H,9’H-1,1’-bicarbazole-2,2’-diol

Comparison: Compared to these similar compounds, 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine exhibits unique properties due to its specific molecular structure. The presence of the central nitrogen atom and the specific arrangement of the carbazole units contribute to its distinct electronic properties, making it particularly suitable for applications in organic electronics and materials science .

Eigenschaften

Molekularformel

C24H18N4

Molekulargewicht

362.4 g/mol

IUPAC-Name

1-(2-amino-9H-carbazol-1-yl)-9H-carbazol-2-amine

InChI

InChI=1S/C24H18N4/c25-17-11-9-15-13-5-1-3-7-19(13)27-23(15)21(17)22-18(26)12-10-16-14-6-2-4-8-20(14)28-24(16)22/h1-12,27-28H,25-26H2

InChI-Schlüssel

WCYUTBFLMCKXLS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)C4=C(C=CC5=C4NC6=CC=CC=C56)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.